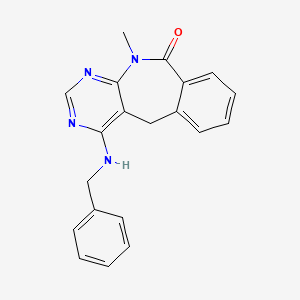

4-(Benzylamino)-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Benzylamino)-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one is a complex organic compound with a unique structure that combines elements of pyrimidine and benzazepine

Preparation Methods

The synthesis of 4-(Benzylamino)-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the benzazepine moiety. Common reagents used in these reactions include benzylamine, methylating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity.

Chemical Reactions Analysis

4-(Benzylamino)-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain substituents on the compound. Common reagents include sodium hydride and alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of 4-(Benzylamino)-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one exhibit notable antiviral properties. A series of analogs were tested for their ability to inhibit the Murine Hepatitis Virus (MHV), with IC50 values indicating effective inhibition at micromolar concentrations. For example:

- Compound SGC-CK2-2 and its derivatives showed IC50 values ranging from 10 to 22 µM against MHV, demonstrating their potential as antiviral agents .

Kinase Inhibition

The compound has also been investigated as a CSNK2A (Casein Kinase 2 Alpha) inhibitor. Structure-activity relationship studies revealed that certain substitutions on the benzyl ring significantly enhance the potency against CSNK2A while maintaining good aqueous solubility. Notably:

- The analogs with electron-withdrawing or donating groups exhibited improved cellular potency compared to the parent compound .

Case Study 1: Antiviral Efficacy

In a recent study, a series of benzylamino-substituted pyrimido derivatives were synthesized and tested for their antiviral efficacy against MHV. The results indicated that specific structural modifications could lead to enhanced antiviral activity while retaining favorable pharmacokinetic properties. The study provided detailed potency data in a tabular format, illustrating the relationship between chemical structure and biological activity.

| Compound | IC50 (µM) | Aqueous Solubility (µM) |

|---|---|---|

| SGC-CK2-2 | 15 | >130 |

| 4c | 13 | >130 |

| 4g | 10 | >130 |

| 4t | 13 | >130 |

| 4af | 22 | >130 |

Case Study 2: Kinase Inhibition

Another research effort focused on the structural optimization of this compound as a CSNK2A inhibitor. The study employed X-ray crystallography to elucidate the binding interactions within the kinase active site and provided insights into how structural variations affect inhibitory potency.

Mechanism of Action

The mechanism of action of 4-(Benzylamino)-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

4-(Benzylamino)-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one can be compared with other similar compounds, such as:

- 10H-Pyrimido 4,5-cbenzazepin-10-one,5,11-dihydro-11-methyl-4-(1-pyrrolidinyl)

- 10H-Pyrimido 4,5-cbenzazepin-10-one,4-(dimethylamino)-5,11-dihydro-11-methyl These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups and its potential applications.

Biological Activity

4-(Benzylamino)-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one is a polycyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C20H18N4O

- CAS Number : 64261-47-8

- Molecular Weight : 342.38 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : Benzylamine and appropriate pyrimidine derivatives.

- Cyclization Reaction : A condensation reaction under acidic conditions to form the pyrimidobenzazepine core.

- Purification : The product is purified through recrystallization or chromatography.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For example:

- Case Study : In a study involving human breast cancer cells (MCF-7), the compound showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against several bacterial strains:

- Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|------------------|----------------------------------------|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Cell Cycle Arrest : Studies suggest that it induces G1 phase arrest in cancer cells, preventing further progression through the cell cycle.

- Apoptosis Induction : Evidence indicates that this compound can trigger apoptotic pathways in cancer cells through the activation of caspases.

Research Findings

Recent studies have provided insights into the pharmacological potential of this compound:

- Cytotoxicity Assays : In B16F10 murine melanoma cells, it exhibited cytotoxicity without significant effects on normal fibroblast cells at lower concentrations (≤20 µM), indicating selectivity towards tumor cells .

- Tyrosinase Inhibition : The compound has been investigated for its ability to inhibit tyrosinase activity, which is crucial in melanin production and could be beneficial for treating hyperpigmentation disorders .

Properties

CAS No. |

64261-47-8 |

|---|---|

Molecular Formula |

C20H18N4O |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

1-(benzylamino)-5-methyl-11H-pyrimido[4,5-c][2]benzazepin-6-one |

InChI |

InChI=1S/C20H18N4O/c1-24-19-17(11-15-9-5-6-10-16(15)20(24)25)18(22-13-23-19)21-12-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,21,22,23) |

InChI Key |

VWGSVJJYPFMDSS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=NC=NC(=C2CC3=CC=CC=C3C1=O)NCC4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.